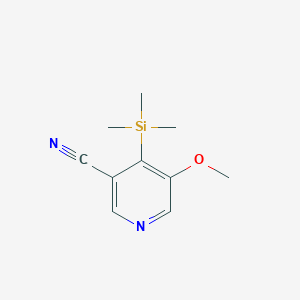

5-Methoxy-4-(trimethylsilyl)nicotinonitrile

描述

属性

IUPAC Name |

5-methoxy-4-trimethylsilylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OSi/c1-13-9-7-12-6-8(5-11)10(9)14(2,3)4/h6-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCNLVKRBBKJZFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CN=C1)C#N)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501223513 | |

| Record name | 5-Methoxy-4-(trimethylsilyl)-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501223513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138444-11-7 | |

| Record name | 5-Methoxy-4-(trimethylsilyl)-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138444-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-4-(trimethylsilyl)-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501223513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Senior Application Scientist's Guide to 5-Methoxy-4-(trimethylsilyl)nicotinonitrile: A Scaffold for Next-Generation Drug Discovery

Abstract

5-Methoxy-4-(trimethylsilyl)nicotinonitrile emerges not merely as another heterocycle, but as a strategically designed chemical entity poised for significant applications in medicinal chemistry and materials science. This guide provides an in-depth analysis of its core attributes, focusing on the synergistic interplay between its three key functional moieties: the bio-active nicotinonitrile core, the versatile trimethylsilyl (TMS) handle, and the electronically-influential methoxy group. We will dissect the molecule's latent reactivity and propose several high-potential research avenues, complete with detailed experimental workflows and the scientific rationale underpinning each strategic decision. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique building block for the rapid generation of novel, high-value molecular entities.

Foundational Analysis of the Core Scaffold

At its heart, 5-Methoxy-4-(trimethylsilyl)nicotinonitrile is a trifunctional scaffold. Understanding the distinct role of each component is critical to appreciating its full synthetic potential.

-

The Nicotinonitrile Moiety: The pyridine ring is a privileged structure in medicinal chemistry, present in numerous approved drugs.[1] The nitrile group is a highly versatile functional group; it is metabolically robust and can act as a hydrogen bond acceptor or a bioisosteric replacement for halogens or carbonyl groups, often improving pharmacokinetic profiles.[2] The nicotinonitrile scaffold itself is associated with a wide range of biological activities, including anticancer and antimicrobial properties.[3][4]

-

The Trimethylsilyl (TMS) Group: Far from being a simple protecting group, the aryl-TMS bond is a powerful linchpin for synthetic diversification. It serves as a latent nucleophile in cross-coupling reactions and can be readily cleaved (protodesilylation) or substituted (ipso-substitution), providing a strategic entry point for introducing molecular complexity.[5][6]

-

The Methoxy Group: As a strong electron-donating group, the C5-methoxy substituent significantly influences the electronic landscape of the pyridine ring. It activates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions (C2 and C6).[7][8] This electronic modulation can also be crucial for tuning the binding affinity of derivative compounds to biological targets.

Physicochemical Properties

A summary of the key physical and chemical properties of the title compound is provided below.

| Property | Value | Reference |

| CAS Number | 1138444-11-7 | [9] |

| Molecular Formula | C₁₀H₁₄N₂OSi | [9] |

| Molecular Weight | 206.32 g/mol | [9] |

| Appearance | Solid | |

| SMILES | COc1cncc(C#N)c1(C)C | [9] |

| InChI Key | ZCNLVKRBBKJZFI-UHFFFAOYSA-N |

A Unified View of Reactivity

The true potential of this molecule is unlocked when considering the reactivity of its functional groups in concert. The diagram below illustrates the primary transformation pathways available from this versatile scaffold.

Caption: Key reactive sites and potential transformations of the core scaffold.

Potential Research Areas & Strategic Workflows

The unique combination of functional groups in 5-Methoxy-4-(trimethylsilyl)nicotinonitrile opens several compelling avenues for research and development.

Research Area 1: Library Synthesis via Palladium-Catalyzed Cross-Coupling

The C4-silyl group is an ideal handle for introducing diversity through cross-coupling chemistry. This allows for the rapid generation of a library of 4-substituted-5-methoxynicotinonitriles, which can be screened for various biological activities. The Hiyama and Suzuki-Miyaura cross-coupling reactions are particularly well-suited for this purpose.

Scientific Rationale: Palladium-catalyzed cross-coupling reactions are cornerstones of modern medicinal chemistry, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[10][11][12] By leveraging the TMS group, researchers can systematically probe the structure-activity relationship (SAR) of substitutions at the C4 position of the nicotinonitrile core, a region critical for interaction with many biological targets.

High-Level Experimental Workflow:

Sources

- 1. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Visible Light Thiyl Radical-Mediated Desilylation of Arylsilanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 5-Methoxy-4-(trimethylsilyl)nicotinonitrile - Amerigo Scientific [amerigoscientific.com]

- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 5-Methoxy-4-(trimethylsilyl)nicotinonitrile

Abstract: This technical guide provides a comprehensive overview of the safety and handling protocols for 5-Methoxy-4-(trimethylsilyl)nicotinonitrile (CAS No. 1138444-11-7). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available safety data with established best practices for managing acutely toxic and reactive chemical compounds. The guide covers hazard identification, risk assessment, exposure controls, emergency procedures, and detailed protocols for safe handling, storage, and disposal. The causality behind each procedural recommendation is explained to ensure a deep understanding of the associated risks and mitigation strategies.

Introduction and Compound Profile

5-Methoxy-4-(trimethylsilyl)nicotinonitrile is a substituted pyridine derivative incorporating a methoxy, a trimethylsilyl, and a nitrile functional group. While specific toxicological data for this compound is limited, its structural motifs necessitate a cautious and well-informed approach to its handling. The nicotinonitrile core is associated with potential toxicity, the trimethylsilyl group can exhibit reactivity, particularly towards moisture, and aromatic methoxy compounds can have varied physiological effects. This guide is predicated on a thorough analysis of these constituent parts and the available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data to establish a robust framework for its safe utilization in a laboratory setting.

Compound Identification:

| Property | Value |

| Chemical Name | 5-Methoxy-4-(trimethylsilyl)nicotinonitrile |

| CAS Number | 1138444-11-7 |

| Molecular Formula | C₁₀H₁₄N₂OSi |

| Molecular Weight | 206.32 g/mol |

| Physical Form | Solid |

Hazard Identification and Risk Assessment

The primary and most immediate hazard associated with 5-Methoxy-4-(trimethylsilyl)nicotinonitrile is its acute oral toxicity.[1] Commercial suppliers have classified this compound with the GHS pictogram GHS06 (skull and crossbones) and the signal word "Danger," corresponding to a high level of acute toxicity.[1]

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

Risk Assessment based on Structural Analogues:

-

Nicotinonitrile Core: Substituted nicotinonitriles, as a class, can cause skin, eye, and respiratory irritation in addition to their potential for acute toxicity.[2] The nitrile functional group (-CN) is a key toxophore, and compounds containing it should always be handled with the potential for release of cyanide in mind, especially under harsh conditions (e.g., strong acids or bases, high temperatures).

-

Trimethylsilyl Group: The trimethylsilyl (TMS) group is generally used as a protecting group in organic synthesis and is characterized by its chemical inertness.[3] However, silyl ethers and other silylated compounds can be sensitive to moisture and protic solvents, potentially leading to hydrolysis. While the C-Si bond in this compound is more stable than an O-Si bond, the possibility of reaction with strong acids or bases, potentially liberating volatile silanes, should be considered.

-

Methoxy Group on an Aromatic Ring: Aromatic methoxy compounds are common in biologically active molecules. While not acutely toxic in the same manner as the nitrile group, their metabolic pathways can sometimes lead to the formation of reactive intermediates.

Primary Routes of Exposure:

-

Ingestion: The most significant and life-threatening route of exposure.

-

Inhalation: While it is a solid, inhalation of dust particles could be a potential route of exposure.

-

Dermal Contact: Although not classified as a skin irritant, prolonged or repeated contact should be avoided.

-

Eye Contact: Direct contact with the solid or dust particles may cause irritation.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls, is essential when handling this compound.

Hierarchy of Controls:

Caption: Decision tree for spill response.

First Aid Measures:

-

If Swallowed: This is a medical emergency. IF SWALLOWED: Immediately call a POISON CENTER/doctor. [1]Do not induce vomiting. Rinse mouth with water.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

In Case of Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. [4]Seek medical attention if irritation develops.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. [4]Remove contact lenses if present and easy to do. Seek immediate medical attention.

Waste Disposal

All waste contaminated with 5-Methoxy-4-(trimethylsilyl)nicotinonitrile must be treated as acutely hazardous waste.

-

Solid Waste: Collect all contaminated solid waste (e.g., weighing papers, gloves, absorbent materials) in a dedicated, sealed, and clearly labeled hazardous waste container. [4]* Liquid Waste: Collect any solutions containing this compound in a sealed and labeled hazardous waste container.

-

Empty Containers: Empty containers that held this compound should be treated as acutely hazardous waste. [5]They should not be triple-rinsed in the sink. The empty, unrinsed container should be disposed of as hazardous waste. [5]* Labeling: All waste containers must be clearly labeled with "Acutely Hazardous Waste" and list "5-Methoxy-4-(trimethylsilyl)nicotinonitrile" as a constituent.

-

Disposal: Follow all institutional and local regulations for the disposal of acutely hazardous chemical waste. [6]

Conclusion

5-Methoxy-4-(trimethylsilyl)nicotinonitrile is a compound with significant acute oral toxicity. A thorough understanding of its potential hazards, derived from its GHS classification and the chemistry of its functional groups, is paramount for its safe handling. By adhering to the principles of the hierarchy of controls—prioritizing engineering controls and supplementing with appropriate PPE and rigorous handling protocols—researchers can mitigate the risks associated with this compound. This guide provides the necessary framework for establishing a safe laboratory environment for the use of 5-Methoxy-4-(trimethylsilyl)nicotinonitrile in research and development.

References

-

The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. Available from: [Link]

-

National Center for Biotechnology Information. HEALTH EFFECTS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons. Available from: [Link]

-

University of Pennsylvania EHRS. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Available from: [Link]

-

Guardian Environmental Technologies. Chlorosilane Spill Control. Available from: [Link]

-

Bio-Rad. SAFETY DATA SHEET - Trimethylsilyl cyanide. Available from: [Link]

-

Queen Mary University of London. Spill procedure: Clean-up guidance. Available from: [Link]

-

ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available from: [Link]

-

Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available from: [Link]

-

S&S Glove. WHAT DO NITRILE GLOVES PROTECT US AGAINST?. Available from: [Link]

-

J&K Scientific LLC. Chemical spill cleanup procedures. Available from: [Link]

-

Centers for Disease Control and Prevention. Polycyclic Aromatic Hydrocarbons (PAHs) | Public Health Statement. Available from: [Link]

-

International Labour Organization. ICSC 0966 - TRIMETHYLCHLOROSILANE. Available from: [Link]

-

S&S Glove. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. Available from: [Link]

-

The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. Available from: [Link]

-

The University of Texas at Austin. Chemical Waste | Environmental Health & Safety. Available from: [Link]

-

National Center for Biotechnology Information. ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY. Available from: [Link]

Sources

- 1. Degradation and mineralization of the emerging pharmaceutical pollutant sildenafil by ozone and UV radiation using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 3. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 4. ehs.stanford.edu [ehs.stanford.edu]

- 5. researchgate.net [researchgate.net]

- 6. sarponggroup.com [sarponggroup.com]

The Strategic Utility of 5-Methoxy-4-(trimethylsilyl)nicotinonitrile: An In-depth Technical Guide for Synthetic Chemists

Abstract

This technical guide provides a comprehensive overview of 5-Methoxy-4-(trimethylsilyl)nicotinonitrile, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. The strategic placement of the methoxy, trimethylsilyl, and nitrile functionalities on the pyridine core creates a unique platform for a diverse array of chemical transformations. This document will delve into the synthesis, chemical properties, and reactivity of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in drug discovery and development.

Introduction: The Architectural Advantage of a Polysubstituted Pyridine

Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals and functional materials.[1] Among these, the pyridine scaffold is of paramount importance due to its presence in numerous biologically active molecules. The strategic functionalization of the pyridine ring allows for the fine-tuning of a compound's physicochemical properties, directing its biological interactions.

5-Methoxy-4-(trimethylsilyl)nicotinonitrile emerges as a particularly valuable building block due to the orthogonal reactivity of its substituents. The methoxy group acts as an electron-donating group, influencing the electronics of the ring. The nitrile group is a versatile functional handle, capable of transformation into various nitrogen-containing heterocycles or other functional groups. Critically, the trimethylsilyl group serves as a powerful tool for regioselective functionalization. It can act as a removable blocking group or a handle for cross-coupling reactions, providing a gateway to complex molecular architectures.

This guide will explore the synthesis of this key intermediate and illuminate its potential in enabling the rapid construction of diverse molecular libraries for screening and development.

Synthesis of 5-Methoxy-4-(trimethylsilyl)nicotinonitrile: A Proposed Pathway

The methoxy group in a pyridine ring can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C-4 position by a strong base, such as an organolithium reagent. This is followed by quenching the resulting lithiated species with an electrophile, in this case, a silicon electrophile, to install the trimethylsilyl group. Subsequent introduction of the nitrile group can be achieved through various cyanation methods.

A potential synthetic sequence is outlined below:

Caption: Proposed synthetic pathway for 5-Methoxy-4-(trimethylsilyl)nicotinonitrile.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Bromo-3-methoxypyridine (Intermediate A)

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-methoxypyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 2 hours to ensure complete metalation.

-

Add trimethylsilyl chloride (TMSCl, 1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 3-methoxy-4-(trimethylsilyl)pyridine.

-

To a solution of 3-methoxy-4-(trimethylsilyl)pyridine (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq).

-

Reflux the mixture overnight.

-

Cool the reaction to room temperature and filter off the succinimide.

-

Concentrate the filtrate and purify by column chromatography to obtain 4-bromo-3-methoxypyridine.

Step 2: Synthesis of 5-Methoxy-4-(trimethylsilyl)nicotinonitrile (Final Product)

-

In a sealed tube, combine 4-bromo-3-methoxypyridine (Intermediate A, 1.0 eq), copper(I) cyanide (CuCN, 1.2 eq), and anhydrous N,N-dimethylformamide (DMF).

-

Heat the mixture at a specified temperature (e.g., 150 °C) for a designated time (e.g., 24 hours).

-

Cool the reaction mixture to room temperature and pour it into a solution of ferric chloride in aqueous hydrochloric acid to decompose the copper cyanide complex.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to afford 5-Methoxy-4-(trimethylsilyl)nicotinonitrile.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of 5-Methoxy-4-(trimethylsilyl)nicotinonitrile is presented in the table below.

| Property | Value |

| CAS Number | 1138444-11-7 |

| Molecular Formula | C₁₀H₁₄N₂OSi |

| Molecular Weight | 206.32 g/mol |

| Appearance | Solid |

| SMILES | COc1cncc(C#N)c1(C)C |

| InChI | 1S/C10H14N2OSi/c1-13-9-7-12-6-8(5-11)10(9)14(2,3)4/h6-7H,1-4H3 |

Reactivity and Synthetic Utility: A Versatile Chemical Handle

The true value of 5-Methoxy-4-(trimethylsilyl)nicotinonitrile lies in the diverse reactivity of its functional groups, which can be addressed selectively to build molecular complexity.

The Role of the Trimethylsilyl Group

The C-Si bond is a key feature of this building block, offering two primary modes of reactivity:

-

Protodesilylation: The trimethylsilyl group can be readily cleaved under acidic or basic conditions, or with fluoride ion sources, to install a hydrogen atom at the C-4 position. This "scarless" removal allows the silyl group to serve as a temporary blocking group, directing other electrophilic substitutions to other positions on the ring.

-

Ipsodesilylation and Cross-Coupling: The silyl group can be replaced by a variety of electrophiles in an ipso-substitution reaction. More importantly, it can participate in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, to form new carbon-carbon bonds. This enables the introduction of aryl, heteroaryl, or alkyl substituents at the C-4 position.

Caption: Reactivity map of 5-Methoxy-4-(trimethylsilyl)nicotinonitrile.

Transformations of the Nitrile Group

The cyano group is a versatile precursor to a wide range of functionalities:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, providing access to nicotinic acid derivatives.

-

Reduction: Reduction of the nitrile group, for example with lithium aluminum hydride, affords the corresponding primary amine, a key functional group for further derivatization.

-

Cyclization Reactions: The nitrile group is an excellent participant in cyclization reactions, enabling the construction of fused heterocyclic systems, which are prevalent in many drug scaffolds.

Applications in Medicinal Chemistry and Drug Discovery

Nicotinonitrile derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4] The ability to rapidly and efficiently generate libraries of substituted nicotinonitriles from a common intermediate like 5-Methoxy-4-(trimethylsilyl)nicotinonitrile is a significant advantage in the drug discovery process.

The strategic functionalization at the C-4 position, facilitated by the trimethylsilyl group, allows for the exploration of the structure-activity relationship (SAR) in a targeted manner. By introducing a variety of substituents at this position, researchers can probe the binding pocket of a biological target and optimize the potency and selectivity of lead compounds.

Conclusion

5-Methoxy-4-(trimethylsilyl)nicotinonitrile is a highly functionalized heterocyclic building block with considerable potential for the synthesis of complex molecules. Its unique arrangement of reactive sites allows for a stepwise and regioselective introduction of various substituents. The proposed synthetic route, based on established chemical principles, offers a practical approach to accessing this valuable intermediate. The diverse reactivity of this compound makes it an invaluable tool for medicinal chemists and materials scientists seeking to construct novel molecular architectures with tailored properties. Further exploration of the reactivity and applications of this building block is certain to yield exciting discoveries in the years to come.

References

-

Organic & Biomolecular Chemistry. Synthesis of polysubstituted pyridines from oxime acetates using NH4I as a dual-function promoter. [Link]

-

MDPI. Direct Regioselective C-H Cyanation of Purines. [Link]

-

Organic Syntheses. via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. [Link]

-

Myers, A. G. Research Group. ortho metalation. [Link]

-

Preprints.org. (4aS, 5S, 6aR, 10aR, 10bR)-5-Methoxy. [Link]

-

ACS Publications. Arene Cyanation via Cation-Radical Accelerated-Nucleophilic Aromatic Substitution | Organic Letters. [Link]

-

PubMed. Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls. [Link]

-

ResearchGate. A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. [Link]

-

PubMed Central. Polysubstituted Pyridines from 1,4-Oxazinone Precursors. [Link]

-

PubMed. Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. [Link]

-

Sci-Hub. C–H Silylation Coupled with trans-Selective Hydrogenation of Arylalkynes Catalyzed by Ruthenium Complexes of a Xanthene-Based Si,O,Si-Chelate Ligand, “Xantsil”. [Link]

- Google Patents. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.

-

J. Adv. Biomed. & Pharm. Sci. Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. [Link]

-

Organic Syntheses. Nickel-Catalyzed Cross-Coupling of 2- Methoxynaphthalene with Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate. [Link]

-

Sci-Hub. ChemInform Abstract: Efficient Synthesis of Polysubstituted Pyridine under Solvent‐Free Conditions Without Using Any Catalysts.. [Link]

-

ResearchGate. (PDF) Perspectives in Medicinal Chemistry. [Link]

-

ResearchGate. Polysubstituted Pyridines from 1,4-Oxazinone Precursors | Request PDF. [Link]

-

PubMed. Polysubstituted Pyridines from 1,4-Oxazinone Precursors. [Link]

-

MDPI. Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. [Link]

-

ChemRxiv. Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. [Link]

-

Amerigo Scientific. 5-Methoxy-4-(trimethylsilyl)nicotinonitrile. [Link]

-

MDPI. Advances in Cross-Coupling Reactions. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Functionalization of the nitrile group in 5-Methoxy-4-(trimethylsilyl)nicotinonitrile

An In-Depth Technical Guide to the Functionalization of the Nitrile Group in 5-Methoxy-4-(trimethylsilyl)nicotinonitrile

Introduction: Unlocking the Synthetic Potential of a Versatile Heterocycle

5-Methoxy-4-(trimethylsilyl)nicotinonitrile stands as a pivotal building block in contemporary organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its unique substitution pattern, featuring a methoxy group, a synthetically versatile trimethylsilyl moiety, and a reactive nitrile function on a pyridine core, offers a rich platform for molecular elaboration. The nitrile group, in particular, serves as a linchpin for a diverse array of chemical transformations, allowing for its conversion into other valuable functional groups.[1][2] The presence of the nucleophilic nitrogen atom, the electrophilic carbon center, and the π-system of the triple bond endows the nitrile with a unique and multifaceted reactivity.[2] This guide provides a detailed exploration of key functionalization pathways for the nitrile group in this specific scaffold, offering insights into the underlying mechanisms and providing detailed protocols for its conversion into amides, carboxylic acids, primary amines, tetrazoles, and ketones.

Hydrolysis: Accessing Amides and Carboxylic Acids

The hydrolysis of the nitrile group is a fundamental transformation that can be controlled to yield either the corresponding primary amide or the carboxylic acid, depending on the reaction conditions.

Partial Hydrolysis to 5-Methoxy-4-(trimethylsilyl)nicotinamide

The conversion of a nitrile to a primary amide represents a partial hydrolysis. While various methods exist, mechanochemical approaches offer a solvent-free and often more efficient alternative to traditional methods.[3] This transformation is crucial for introducing the amide functionality, a ubiquitous feature in pharmaceuticals.

Conceptual Basis: The reaction proceeds via the activation of the nitrile, making it more susceptible to nucleophilic attack by water or its equivalent. The use of specific catalysts or reaction conditions can halt the reaction at the amide stage, preventing further hydrolysis to the carboxylic acid.

Experimental Protocol: Mechanochemical Synthesis of Primary Amide

A generalized protocol based on the mechanochemical synthesis of primary amides from esters is adapted here, highlighting the principles that could be applied to nitrile hydrolysis.[3]

| Reagent/Parameter | Condition | Purpose |

| Starting Material | 5-Methoxy-4-(trimethylsilyl)nicotinonitrile | Substrate |

| Reagent | Calcium Nitride (Ca₃N₂) | Nitrogen source for amide formation |

| Catalyst | Indium(III) Chloride (InCl₃) | Lewis acid catalyst |

| Additive | Ethanol | Proton source |

| Reaction Vessel | Stainless steel milling jar with steel ball | For mechanical activation |

| Frequency | 30 Hz | To induce mechanochemical reaction |

| Duration | 90 minutes | Reaction time |

Step-by-Step Protocol:

-

To a 10 mL stainless steel milling jar, add 5-Methoxy-4-(trimethylsilyl)nicotinonitrile (1 mmol), calcium nitride (3 mmol), and indium(III) chloride (0.4 mmol).

-

Add one 10 mm stainless steel ball and ethanol (0.3 mL).

-

Secure the jar in a ball mill and vibrate at a frequency of 30 Hz for 90 minutes.

-

After completion, wash the contents of the milling jar with ethyl acetate (2 x 5 mL) and water (2 mL).

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with ethyl acetate (2 x 5 mL).

-

Combine the organic fractions, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Wash the resulting solid with petroleum ether to afford the pure 5-Methoxy-4-(trimethylsilyl)nicotinamide.[3]

Complete Hydrolysis to 5-Methoxy-4-(trimethylsilyl)nicotinic Acid

Heating a nitrile under reflux with a dilute acid results in its complete hydrolysis to a carboxylic acid.[4] This is a robust and widely used method for accessing the carboxylic acid functionality.[4][5]

Conceptual Basis: The reaction is typically acid-catalyzed. The nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by water. The initially formed amide is then further hydrolyzed under the reaction conditions to the carboxylic acid and an ammonium salt.

Experimental Protocol: Acid-Catalyzed Hydrolysis to Carboxylic Acid

| Reagent/Parameter | Condition | Purpose |

| Starting Material | 5-Methoxy-4-(trimethylsilyl)nicotinonitrile | Substrate |

| Reagent | Dilute Hydrochloric Acid (e.g., 6M HCl) | Acid catalyst and water source |

| Solvent | Water/Dioxane (if solubility is an issue) | Reaction medium |

| Temperature | Reflux | To drive the reaction to completion |

| Duration | 12-24 hours | Reaction time |

Step-by-Step Protocol:

-

In a round-bottom flask equipped with a reflux condenser, add 5-Methoxy-4-(trimethylsilyl)nicotinonitrile (1 mmol).

-

Add dilute hydrochloric acid (10 mL).

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture carefully with a suitable base (e.g., saturated sodium bicarbonate solution) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 5-Methoxy-4-(trimethylsilyl)nicotinic acid.

Caption: Hydrolysis workflows for the nitrile group.

Reduction to (5-Methoxy-4-(trimethylsilyl)pyridin-3-yl)methanamine

The reduction of nitriles to primary amines is a cornerstone transformation in organic synthesis, providing access to a class of compounds with significant utility in pharmaceuticals and agrochemicals.[6] While strong reducing agents like lithium aluminum hydride are effective, milder and more selective methods are often preferred.[7] A particularly useful method involves the use of nickel boride, generated in situ from nickel(II) chloride and sodium borohydride, which allows for the reduction to proceed under mild conditions and tolerates a wide range of functional groups.[7][8]

Conceptual Basis: The nickel boride catalyzed reduction offers a safer and more environmentally benign alternative to other reduction methods.[8] The reaction often includes an in-situ protection step of the newly formed amine, for instance, as a Boc-carbamate, to prevent the formation of secondary and tertiary amine byproducts.[8]

Experimental Protocol: Nickel Boride Catalyzed Reduction to a Boc-Protected Amine

| Reagent/Parameter | Condition | Purpose |

| Starting Material | 5-Methoxy-4-(trimethylsilyl)nicotinonitrile | Substrate |

| Catalyst Precursor | Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O) | Forms the active nickel boride catalyst |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Hydride source |

| Protecting Group | Di-tert-butyl dicarbonate ((Boc)₂O) | For in-situ protection of the amine |

| Solvent | Methanol | Reaction medium |

| Temperature | 0 °C to Room Temperature | Mild reaction conditions |

| Duration | 1-3 hours | Reaction time |

Step-by-Step Protocol:

-

Dissolve 5-Methoxy-4-(trimethylsilyl)nicotinonitrile (1 mmol) and di-tert-butyl dicarbonate (1.1 mmol) in methanol (10 mL) in a round-bottom flask.

-

Add nickel(II) chloride hexahydrate (0.1 mmol) to the solution and stir until dissolved.

-

Cool the mixture to 0 °C in an ice bath.

-

Add sodium borohydride (3 mmol) portion-wise over 15-20 minutes, controlling the effervescence.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the careful addition of water.

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the Boc-protected amine.

Caption: Mechanistic pathway for tetrazole synthesis.

Addition of Organometallic Reagents: A Route to Ketones

The reaction of nitriles with organometallic reagents, such as Grignard or organolithium reagents, provides a reliable method for the synthesis of ketones. [9][10]This transformation proceeds via a nucleophilic addition to the nitrile carbon, forming an intermediate imine anion which is then hydrolyzed to the corresponding ketone upon aqueous workup. [9] Conceptual Basis: The carbon atom of the organometallic reagent acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile. [9]The resulting imine anion is stable and does not typically undergo a second addition of the organometallic reagent, which is a key difference from the reaction with other carbonyl compounds like esters. [9]Hydrolysis of this intermediate furnishes the ketone.

Experimental Protocol: Synthesis of Ketones via Grignard Reagent Addition

| Reagent/Parameter | Condition | Purpose |

| Starting Material | 5-Methoxy-4-(trimethylsilyl)nicotinonitrile | Substrate |

| Reagent | Phenylmagnesium Bromide (PhMgBr) | Organometallic nucleophile |

| Solvent | Anhydrous Diethyl Ether or THF | Reaction medium |

| Temperature | 0 °C to Room Temperature | To control the reaction rate |

| Workup | Aqueous Acid (e.g., NH₄Cl solution) | To hydrolyze the imine intermediate |

| Duration | 2-4 hours | Reaction time |

Step-by-Step Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 5-Methoxy-4-(trimethylsilyl)nicotinonitrile (1 mmol) in anhydrous diethyl ether (10 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of Phenylmagnesium Bromide (1.1 mmol in diethyl ether) dropwise via a syringe.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (5-Methoxy-4-(trimethylsilyl)pyridin-3-yl)(phenyl)methanone.

Caption: Workflow for the synthesis of ketones from nitriles.

Conclusion

5-Methoxy-4-(trimethylsilyl)nicotinonitrile is a highly adaptable synthetic intermediate, with its nitrile group providing a gateway to a wide range of important functional groups. The protocols and conceptual explanations provided herein offer a robust framework for researchers, scientists, and drug development professionals to harness the full synthetic potential of this valuable molecule. The ability to selectively transform the nitrile into amides, carboxylic acids, amines, tetrazoles, and ketones underscores its significance as a versatile building block in the design and synthesis of novel chemical entities.

References

-

Chemistry Steps. The Mechanism of Grignard and Organolithium Reactions with Nitriles. Available at: [Link]

- Das, B., Reddy, C. R., Kumar, D. N., Krishnaiah, M., & Narender, R. (2010).

-

Docta Complutense. (2021). Mechanochemical Synthesis of Primary Amides. Available at: [Link]

- Caddick, S., Judd, D. B., de K. Lewis, A. K., Reich, M. T., & Williams, M. R. V. (2003). A generic approach for the catalytic reduction of nitriles. Tetrahedron, 59(29), 5417-5423.

- Fleming, F. F., Yao, L., Ravikumar, P. C., Fun-Ting, L., & Nelson, J. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.

-

Organic Chemistry Portal. Synthesis of 1H-tetrazoles. Available at: [Link]

-

Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Available at: [Link]

-

Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]

-

SciSpace. (2003). A Generic Approach for the Catalytic Reduction of Nitriles. Available at: [Link]

- Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.

-

YouTube. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. Available at: [Link]

-

Chemistry LibreTexts. (2015). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. Available at: [Link]

-

YouTube. (2011). Carboxylic Acids Synthesis Using Nitriles | Organic Chemistry. Available at: [Link]

-

Wikipedia. Nitrile reduction. Available at: [Link]

- U.S. Patent No. 3,062,869. (1962). Reduction of nitriles.

-

YouTube. (2023). Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium. Available at: [Link]

-

Chemistry LibreTexts. (2021). 15.2: 1,2- and 1,4-Additions of Organometallic Reagents. Available at: [Link]

-

Chemistry LibreTexts. (2024). 20: Carboxylic Acids and Nitriles. Available at: [Link]

- Roy, D. (2022). The Renaissance of Organo Nitriles in Organic Synthesis. The Journal of Organic Chemistry, 87(18), 11849–11893.

Sources

- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Renaissance of Organo Nitriles in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. docta.ucm.es [docta.ucm.es]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 7. scispace.com [scispace.com]

- 8. A generic approach for the catalytic reduction of nitriles [organic-chemistry.org]

- 9. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 10. pharmacy180.com [pharmacy180.com]

Application Notes and Protocols for the Scale-Up Synthesis of Substituted Nicotinonitrile Derivatives

Introduction: The Strategic Importance of the Nicotinonitrile Scaffold

Substituted nicotinonitriles (3-cyanopyridines) represent a cornerstone scaffold in modern medicinal chemistry and materials science. Their rigid, planar structure, combined with the electron-withdrawing nature of the nitrile group and the hydrogen-bonding capability of the pyridine nitrogen, makes them privileged structures for interacting with a wide array of biological targets.[1] Consequently, they are integral components of numerous marketed drugs, including the anticancer agents bosutinib and neratinib, as well as compounds with anti-inflammatory, antioxidant, and antiviral properties.[2][3]

Beyond pharmaceuticals, the unique photophysical properties of certain nicotinonitrile derivatives have led to their application as advanced optical and electrical materials.[4] The translation of a promising nicotinonitrile candidate from laboratory-scale discovery to pilot-plant or industrial production, however, is a complex undertaking fraught with challenges. Issues such as reaction exotherms, mass transfer limitations, reagent stoichiometry at scale, and efficient product isolation can derail an otherwise elegant laboratory synthesis.[5]

This comprehensive guide provides researchers, chemists, and drug development professionals with a framework for the robust and scalable synthesis of substituted nicotinonitriles. We will delve into prevalent synthetic strategies, provide a detailed, field-tested scale-up protocol, and address critical aspects of process optimization and safety.

Part 1: A Survey of Synthetic Strategies & Scale-Up Feasibility

The selection of a synthetic route for scale-up is dictated by factors including cost of starting materials, atom economy, reaction robustness, safety, and ease of purification. Several core strategies have emerged for the synthesis of the nicotinonitrile ring system.

Multicomponent Reactions (MCRs): The Convergence Advantage

One-pot MCRs are exceptionally well-suited for large-scale synthesis due to their operational simplicity and high convergence.[4] A prevalent approach involves the condensation of an aldehyde or ketone, an active methylene nitrile (e.g., malononitrile), and a source of ammonia, often in the presence of a catalyst. The reaction typically proceeds through a cascade of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and aromatization.[4]

-

Causality: This strategy is powerful because it constructs the complex pyridine ring in a single operation from simple, often inexpensive precursors. The avoidance of isolating intermediates saves time, reduces solvent waste, and minimizes material handling losses, all of which are critical advantages at scale.

The Thorpe-Ziegler Cyclization: A Classic Route to Annulated Systems

The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile, catalyzed by a base, to form a cyclic β-enaminonitrile.[6][7] This method is particularly valuable for synthesizing nicotinonitriles that are fused to another ring system. The initial cyclization product is an enamine, which can be subsequently elaborated or aromatized.[7]

-

Expert Insight: While powerful, the Thorpe-Ziegler reaction requires careful control of the base and reaction conditions to avoid polymerization, especially with flexible dinitrile precursors. For scale-up, using a strong, non-nucleophilic base like sodium hydride or t-butoxide is often preferred to minimize side reactions.[2]

The Bohlmann-Rahtz Pyridine Synthesis: Versatility in Substitution

The Bohlmann-Rahtz synthesis offers a highly versatile route to polysubstituted pyridines.[8][9] In its classic form, it involves the reaction of an enamine with an alkynyl ketone.[10] The reaction proceeds via a Michael addition followed by a heat-induced cyclodehydration to furnish the pyridine ring.[10] Modified, one-pot versions that combine a 1,3-dicarbonyl compound, ammonia, and an alkynone have enhanced its applicability for scale-up.[11]

-

Trustworthiness: The regiochemical outcome of the Bohlmann-Rahtz synthesis is generally predictable and well-controlled, which is a critical attribute for any scalable process where isomer separation can be a significant cost driver.[11]

Catalytic Approaches: The Drive for Efficiency and Sustainability

Modern synthetic efforts increasingly employ catalysts to improve reaction efficiency and environmental footprint. For nicotinonitrile synthesis, a variety of catalysts have been developed, including:

-

Heterogeneous Catalysts: Solid-supported catalysts, such as magnetic nanoparticles functionalized with acidic or basic groups, offer simplified product work-up through filtration or magnetic separation, a major advantage in large-scale operations.[12][13]

-

Green Solvents and Conditions: The use of more environmentally benign solvents like ethanol or even solvent-free conditions, often facilitated by microwave irradiation on a lab scale, is a key consideration.[1][4] Translating these to large-scale continuous flow reactors is an active area of process development.[14]

Comparative Analysis of Synthetic Routes for Scale-Up

| Synthetic Strategy | Advantages for Scale-Up | Key Challenges & Considerations |

| Multicomponent Reactions | High convergence, atom economy, operational simplicity, reduced waste. | Potential for complex side-product profile, requires careful optimization of reagent stoichiometry and addition order. |

| Thorpe-Ziegler Reaction | Excellent for fused ring systems, classic and well-understood mechanism. | Requires strong bases, potential for polymerization, exotherm management.[7] |

| Bohlmann-Rahtz Synthesis | High versatility in substitution patterns, predictable regiochemistry.[11] | May require high temperatures for cyclodehydration, availability of substituted alkynones.[9][15] |

| Catalytic Methods | Milder reaction conditions, improved yields, simplified catalyst removal (heterogeneous), potential for green chemistry.[1][13] | Catalyst cost and stability, potential for product contamination with leached catalyst, scalability of specialized catalysts. |

Part 2: Detailed Scale-Up Protocol: One-Pot Synthesis of 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile

This protocol details a robust, scalable one-pot synthesis of a substituted nicotinonitrile derivative, adapted from established methodologies.[16] The procedure is designed for a nominal 100-gram scale and emphasizes safety, operational efficiency, and process control.

Workflow Overview

The following diagram illustrates the overall workflow for the scale-up synthesis.

Materials and Equipment

| Category | Item | Specifications |

| Equipment | Jacketed Glass Reactor | 5 L, with overhead stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet. |

| Heating/Cooling Circulator | Matched to reactor volume, capable of -10 °C to 150 °C. | |

| Addition Funnel | 1 L, pressure-equalizing. | |

| Filtration Apparatus | Büchner funnel (2 L) and vacuum flask. | |

| Vacuum Oven | For drying final product. | |

| Reagents | 4-Chlorobenzaldehyde | 140.5 g (1.0 mol) |

| 2-Acetylnaphthalene | 170.2 g (1.0 mol) | |

| Ethyl Cyanoacetate | 113.1 g (1.0 mol) | |

| Ammonium Acetate | 385.4 g (5.0 mol) | |

| Ethanol | 2.5 L, denatured | |

| Deionized Water | For washing |

Step-by-Step Experimental Protocol

A. Reactor Setup and Inerting:

-

Assemble the 5 L jacketed reactor system. Ensure all joints are properly sealed.

-

Establish a gentle flow of nitrogen through the reactor to create an inert atmosphere. This is crucial to prevent side reactions, especially at elevated temperatures.

-

Set the circulator to 20 °C.

B. Reagent Charging:

-

Charge the reactor with ethanol (2.5 L).

-

Add 4-chlorobenzaldehyde (140.5 g) and 2-acetylnaphthalene (170.2 g) to the reactor with moderate stirring (approx. 150 RPM) until all solids are dissolved.

-

Add ethyl cyanoacetate (113.1 g) followed by ammonium acetate (385.4 g).

-

Causality: Ammonium acetate serves as both the ammonia source and a mild catalyst for the initial condensation steps. A significant excess is used to drive the equilibrium towards product formation.[16]

-

C. Reaction Execution and Monitoring:

-

Begin heating the reaction mixture to reflux (approx. 78-80 °C) using the circulator.

-

Maintain a gentle reflux with continuous stirring for 8-12 hours.

-

Monitor the reaction progress every 2 hours using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

-

Self-Validation: Consistent monitoring ensures the reaction proceeds to completion and prevents the formation of degradation products from prolonged heating.

-

D. Product Isolation and Work-Up:

-

Once the reaction is complete, turn off the heating and allow the mixture to cool slowly to room temperature overnight. A precipitate should form.

-

Further cool the mixture to 0-5 °C using the circulator and hold for at least 2 hours to maximize precipitation.

-

Isolate the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake sequentially with cold ethanol (2 x 250 mL) and deionized water (2 x 500 mL) to remove residual ammonium acetate and other soluble impurities.

E. Purification and Drying:

-

For higher purity, the crude solid can be recrystallized. A suitable solvent system is typically a mixture like ethanol/water or DMF/ethanol.

-

Transfer the washed solid to a clean vessel and add the minimum amount of hot solvent to achieve complete dissolution.

-

Allow the solution to cool slowly to induce crystallization.

-

Isolate the purified crystals by vacuum filtration.

-

Dry the final product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Safety and Hazard Analysis

-

Chemical Hazards: Handle all chemicals in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Ethanol is flammable; ensure no ignition sources are present.

-

Thermal Hazards: The reaction is run at reflux. Use caution when handling the hot reactor. Ensure the condenser has adequate cooling flow.

-

Pressure: This is an atmospheric pressure reaction. Ensure the system is not sealed and is properly vented through a bubbler.

-

Risk Assessment: A thorough risk assessment should be performed before commencing any scale-up operation.[17]

Part 3: Mechanistic Insight and Process Troubleshooting

Understanding the reaction mechanism is key to effective troubleshooting. The formation of the nicotinonitrile in this protocol follows a well-established pathway.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | Inactive ammonium acetate (hydrolyzed). | Use fresh, dry ammonium acetate. |

| Insufficient reaction time or temperature. | Ensure true reflux is achieved; extend reaction time and monitor by HPLC/TLC. | |

| Formation of Dark Tars/Polymerization | Reaction temperature too high or heating too rapid. | Ensure controlled heating; check circulator and thermocouple calibration. |

| Impure starting materials. | Verify the purity of aldehydes and ketones; impurities can catalyze side reactions. | |

| Incomplete Reaction | Insufficient excess of ammonium acetate. | Increase the molar equivalents of ammonium acetate to 6-8 equivalents. |

| Poor mass transfer in the slurry. | Increase stirring speed to ensure the mixture is homogeneous. | |

| Product Fails to Precipitate/Crystallize | Product is too soluble in the reaction solvent. | Partially remove the solvent under vacuum before cooling; try adding an anti-solvent (e.g., water, heptane). |

| Oiling out instead of crystallization. | Cool the solution more slowly; try scratching the inside of the flask; add a seed crystal if available. |

References

-

Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. (2025). ResearchGate. Retrieved from [Link]

-

Nicotinonitrile. Organic Syntheses Procedure. Retrieved from [Link]

-

A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. (2018). ResearchGate. Retrieved from [Link]

- Hisham, M., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. J. Adv. Biomed. & Pharm. Sci.

-

Catalytic synthesis of coumarin-linked nicotinonitrile derivatives in.... ResearchGate. Retrieved from [Link]

-

Catalytic application strategy for the preparation of nicotinonitrile derivatives using Fe3O4@SiO2@tosyl-carboxamide as a new magnetic H-bond catalyst. ResearchGate. Retrieved from [Link]

-

Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. (2021). RSC Publishing. Retrieved from [Link]

-

Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. ResearchGate. Retrieved from [Link]

-

Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2022). ACS Omega. Retrieved from [Link]

-

A Review on The Chemistry of Nicotinonitriles and Their applications. (2021). Semantic Scholar. Retrieved from [Link]

- Preparation method of nicotinic acid. (CN102249994B). Google Patents.

- Preparation of pyridines and nicotinonitrile from piperidines. (US4051140A). Google Patents.

-

Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. (2009). Acta Chimica Slovenica. Retrieved from [Link]

-

Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2023). National Institutes of Health. Retrieved from [Link]

-

Protocols for purification of of LC-MS grade solvents?. (2023). ResearchGate. Retrieved from [Link]

-

Thorpe-Ziegler Reaction. (2014). Chem-Station. Retrieved from [Link]

-

Transfer Learning for Heterocycle Retrosynthesis. (2024). ChemRxiv. Retrieved from [Link]

-

Bohlmann-Rahtz Pyridine Synthesis. Academia.edu. Retrieved from [Link]

-

Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). MDPI. Retrieved from [Link]

-

List of purification methods in chemistry. Wikipedia. Retrieved from [Link]

-

Computational Revision of the Mechanism of the Thorpe Reaction. (2022). MDPI. Retrieved from [Link]

-

Pyridine Synthesis: Cliff Notes. Baran Lab. Retrieved from [Link]

-

Bohlmann–Rahtz pyridine synthesis. (2023). YouTube. Retrieved from [Link]

-

Pyridine molecules and Bohlmann–Rahtz pyridine synthesis. ResearchGate. Retrieved from [Link]

-

One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polyme ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00425E [pubs.rsc.org]

- 6. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. (PDF) Bohlmann-Rahtz Pyridine Synthesis [academia.edu]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. baranlab.org [baranlab.org]

- 16. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 17. Organic Syntheses Procedure [orgsyn.org]

Application Notes & Protocols: Catalytic C-H Silylation of 5-Methoxynicotinonitrile for Drug Discovery Scaffolds

Introduction: The Strategic Role of Silylation in Modern Drug Development

In the landscape of contemporary medicinal chemistry, the nitrile group stands out as a critical pharmacophore, present in numerous FDA-approved drugs for a wide array of diseases.[1][2] Its unique electronic properties allow it to act as a versatile bioisostere, participate in key hydrogen bonding interactions, and enhance metabolic stability.[3] The strategic functionalization of nitrile-containing scaffolds is therefore a cornerstone of drug discovery. 5-Methoxynicotinonitrile, a substituted pyridine derivative, represents a valuable starting material, combining the features of an electron-deficient aromatic system with the synthetic utility of the nitrile group.

Silylation, the introduction of a silyl group (such as trimethylsilyl, -SiMe₃), is a powerful transformation in organic synthesis.[4] Beyond its traditional use as a protecting group for alcohols and amines, C-H bond silylation has emerged as a pivotal strategy for creating versatile synthetic handles on aromatic and heteroaromatic rings.[5] The resulting aryl- or heteroarylsilanes are stable, readily purified intermediates that can be seamlessly integrated into various cross-coupling reactions (e.g., Hiyama coupling) to build molecular complexity.

However, the direct C-H silylation of electron-deficient N-heteroarenes like pyridine presents a significant chemical challenge due to the ring's reduced nucleophilicity. Recent advancements in catalysis have provided robust solutions to this problem.[5][6][7] This application note provides a detailed experimental procedure for the zinc-catalyzed C-H silylation of 5-methoxynicotinonitrile, a protocol designed to furnish researchers in drug development with a reliable method for producing functionalized building blocks.

Mechanistic Rationale and Strategic Considerations

The protocol described herein is based on the dehydrogenative silylation of N-heteroarenes catalyzed by Lewis acidic metal salts, such as zinc trifluoromethanesulfonate (Zn(OTf)₂).[7][8]

Core Mechanistic Principles:

-

Lewis Acid Activation: The Zn²⁺ center is proposed to coordinate to the hydrosilane (e.g., triethylsilane), increasing the electrophilicity of the silicon atom and facilitating hydride transfer.[7]

-

Hydrosilylation: The reaction can proceed via a 1,4- or 1,2-hydrosilylation of the pyridine ring as an initial step.[6][8] This temporarily disrupts the aromaticity of the ring.

-

Dehydrogenation & Rearomatization: The silylated dihydropyridine intermediate subsequently undergoes dehydrogenation, expelling H₂ gas and restoring the aromatic system, now bearing a new carbon-silicon bond.

Regioselectivity on 5-Methoxynicotinonitrile:

The substitution pattern of the starting material introduces regiochemical considerations. The pyridine ring is electron-deficient, and the existing methoxy (-OMe) and cyano (-CN) groups exert directing effects. While complex, silylation of pyridines often occurs at positions meta to the nitrogen.[7] For 5-methoxynicotinonitrile, the potential sites for silylation are C-2, C-4, and C-6. The precise outcome will be a balance of electronic and steric factors, necessitating careful analytical characterization of the product mixture.

Materials and Equipment

Reagents and Chemicals

| Reagent | Grade | Supplier | Notes |

| 5-Methoxynicotinonitrile | ≥98% | e.g., Sigma-Aldrich | Store in a desiccator. |

| Zinc Trifluoromethanesulfonate (Zn(OTf)₂) | Anhydrous, ≥98% | e.g., Sigma-Aldrich | Highly hygroscopic. Store and handle in a glovebox. |

| Triethylsilane (Et₃SiH) | ≥97% | e.g., Gelest, Sigma-Aldrich | Corrosive, flammable. Handle in a fume hood. |

| 1,4-Dioxane | Anhydrous, ≥99.8% | e.g., Acros Organics | Use from a freshly opened bottle or dried over molecular sieves. |

| Diethyl Ether | Anhydrous, ≥99% | e.g., Fisher Scientific | For extraction. |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | - | Aqueous solution. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | - | For drying. |

| Deuterated Chloroform (CDCl₃) | For NMR | Cambridge Isotope Labs | For NMR analysis. |

| Argon or Nitrogen Gas | High Purity (≥99.998%) | - | For maintaining an inert atmosphere. |

Equipment

-

Schlenk flasks or oven-dried round-bottom flasks with rubber septa

-

Schlenk line or manifold for inert atmosphere operations

-

Magnetic stirrer with heating plate and oil bath

-

Glass syringes and stainless-steel needles

-

Rotary evaporator

-

High-vacuum pump

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Flash column chromatography system with silica gel

-

NMR Spectrometer (≥400 MHz)

-

Gas Chromatography-Mass Spectrometer (GC-MS) or LC-MS

Detailed Experimental Protocol

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[9]

-

Fume Hood: All manipulations involving triethylsilane and anhydrous solvents must be performed in a well-ventilated chemical fume hood.[10]

-

Inert Atmosphere: Silylating agents and the catalyst are sensitive to moisture and air. Strict adherence to inert atmosphere techniques is crucial for reaction success.

-

Handling Reagents: Triethylsilane is corrosive and flammable. Zinc triflate is a hygroscopic irritant. Consult the Safety Data Sheets (SDS) for all chemicals before use.[9]

Reaction Setup and Execution

The following workflow outlines the key stages of the procedure.

Caption: Experimental workflow for the zinc-catalyzed silylation.

Step-by-Step Procedure:

-

Glassware Preparation: Place a 50 mL Schlenk flask containing a magnetic stir bar and a reflux condenser under high vacuum and heat with a heat gun for ~5 minutes. Allow the glassware to cool to room temperature under a positive pressure of argon or nitrogen. This step is critical to remove any adsorbed water.

-

Reagent Addition: In a glovebox or under a strong positive flow of inert gas, add 5-methoxynicotinonitrile (1.0 eq., e.g., 500 mg) and anhydrous zinc trifluoromethanesulfonate (0.15 eq.) to the reaction flask.

-

Solvent Addition: Seal the flask with a rubber septum. Using a syringe, add anhydrous 1,4-dioxane (e.g., 10 mL) to dissolve the solids.

-

Silylating Agent Addition: Add triethylsilane (2.0 eq.) dropwise to the stirred solution at room temperature via syringe. A slight exotherm may be observed.

-

Reaction: Immerse the flask in a preheated oil bath set to 120 °C. Allow the reaction to stir vigorously under the inert atmosphere for 12-24 hours.

-

Monitoring: The reaction progress can be monitored by periodically taking a small aliquot (via syringe), quenching it with a drop of water, extracting with diethyl ether, and analyzing by TLC or GC-MS. The starting material is relatively polar, while the silylated product will be significantly less polar.

-

Workup - Quenching: After the reaction is deemed complete (or no further conversion is observed), remove the flask from the oil bath and allow it to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing saturated aqueous sodium bicarbonate solution (50 mL) to quench any remaining triethylsilane and neutralize the catalyst.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL). Combine the organic layers.

-

Workup - Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Characterization of Silylated Product

Accurate characterization is essential to confirm the structure and purity of the desired silylated 5-methoxynicotinonitrile.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation & Purity | - Disappearance of one aromatic proton signal. - Appearance of new signals corresponding to the triethylsilyl group (a quartet around 0.8-1.0 ppm and a triplet around 0.5-0.7 ppm). - A downfield shift of the remaining aromatic protons adjacent to the new C-Si bond. |

| ¹³C NMR | Structural confirmation | - Appearance of new aliphatic carbon signals for the -Si(CH₂CH₃)₃ group. - A characteristic signal for the carbon atom directly attached to silicon (ipso-carbon), which may show a slight upfield shift. |

| GC-MS / LC-MS | Molecular Weight Confirmation | - A clear molecular ion peak (M⁺) corresponding to the mass of the silylated product (C₁₃H₂₀N₂OSi, MW = 264.40 g/mol ). |

| FT-IR | Functional Group Analysis | - Persistence of the nitrile stretch (~2230 cm⁻¹). - Appearance of Si-C stretching vibrations (~1250 cm⁻¹ and ~840 cm⁻¹). |

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or Low Conversion | - Inactive catalyst (moisture contamination).- Insufficient reaction temperature or time.- Poor quality of silylating agent. | - Ensure Zn(OTf)₂ is anhydrous and handled under strict inert conditions.- Increase reaction temperature in 10 °C increments or prolong reaction time.- Use a freshly opened bottle of triethylsilane. |

| Formation of Multiple Products | - Silylation at different positions on the ring.- Dimerization or side reactions at high temperatures.[8] | - Optimize reaction conditions (temperature, catalyst loading) to favor one isomer.- Isolate and characterize all major products to understand regioselectivity.- Consider a different catalytic system for improved selectivity.[5][11] |

| Difficult Purification | - Product co-elutes with starting material or byproducts.- Product is unstable on silica gel. | - Adjust the polarity of the chromatography eluent system.- Consider using a different stationary phase (e.g., alumina) or purification technique (e.g., preparative HPLC). |

| Desilylation During Workup | - Product is sensitive to acidic or basic conditions. | - Use a milder quenching agent (e.g., water instead of NaHCO₃) and minimize contact time during the aqueous workup. |

Conclusion

This application note details a robust and reproducible protocol for the zinc-catalyzed C-H silylation of 5-methoxynicotinonitrile. By providing a detailed, step-by-step methodology grounded in established mechanistic principles, this guide empowers researchers in drug discovery and organic synthesis to access valuable silylated heteroaromatic building blocks. The resulting organosilane is a versatile intermediate, primed for subsequent cross-coupling reactions to generate novel analogues and expand chemical libraries for biological screening. Careful adherence to anhydrous and inert techniques is paramount for achieving high yields and purity.

References

- Fluka Chemie AG. (n.d.). Silylation.

-

Gelest, Inc. (n.d.). Techniques for Silylation. ResearchGate. Retrieved from [Link]

-

Smith, R. C., et al. (2020). Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst. ResearchGate. Retrieved from [Link]

-

Gelest, Inc. (n.d.). General Silylation Procedures. Gelest Technical Library. Retrieved from [Link]

-

Smith, R. C., et al. (2020). Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst. ACS Omega. Retrieved from [Link]

-

Karmel, C. (2018). Selective Silylation of Aromatic and Aliphatic C–H Bonds. eScholarship.org. Retrieved from [Link]

-

Wikipedia. (n.d.). Silylation. Retrieved from [Link]

-

Smith, R. C., et al. (2020). Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst. PMC - NIH. Retrieved from [Link]

-

RSC Medicinal Chemistry. (2024). The role of silicon in drug discovery: a review. RSC Publishing. DOI:10.1039/D4MD00169A. Retrieved from [Link]

-

El-Sayed, S. M., et al. (2023). Synthesis and Characterization of Methoxy-Exfoliated Montmorillonite Nanosheets as Potential Carriers of 5-Fluorouracil Drug. NIH. Retrieved from [Link]

-

ACS Publications. (2016). Selective Silylation of Nitriles with an NHC-Stabilized Silylene to 1,2-Disilylimines and Subsequent Synthesis of Silaaziridines. Organometallics. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - BDCS Silylation Reagent. Retrieved from [Link]

-

Yang, Z., et al. (2024). Site-Selective Electrochemical C–H Silylations of Pyridines Enabled by Temporary Reductive Dearomatization. ChemRxiv. Retrieved from [Link]

-

TOPWIN. (n.d.). What safety precautions should be taken when handling silicone agents?. Retrieved from [Link]

-

ResearchGate. (n.d.). Silylating Agents. Retrieved from [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanism for the synthesis of nicotinonitrile derivatives.... Retrieved from [Link]

-

ResearchGate. (n.d.). Application of Nitrile in Drug Design. Retrieved from [Link]

-

Yang, Z., et al. (2024). Site-selective electrochemical C–H silylations of pyridines enabled by temporary reductive dearomatization. Organic Chemistry Frontiers. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

-

The Royal Society of Chemistry. (2005). Silyl methallylsulfinates: efficient and powerful agents for the chemoselective silylation.... Retrieved from [Link]

-

MedChemComm. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

-

PubMed. (2012). Synthesis of aromatic nitriles using nonmetallic cyano-group sources. Retrieved from [Link]

-

ResearchGate. (n.d.). Transient Silylation of the Guanosine O6 and Amino Groups Facilitates N-Acylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Silylation of pyridine-containing drugs. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic synthesis of coumarin-linked nicotinonitrile derivatives.... Retrieved from [Link]

-

Medium. (2024). The Versatile Role of Nitriles in Modern Organic Synthesis. Retrieved from [Link]

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Silylation - Wikipedia [en.wikipedia.org]

- 5. escholarship.org [escholarship.org]

- 6. researchgate.net [researchgate.net]

- 7. Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. topwinchemical.com [topwinchemical.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. chemrxiv.org [chemrxiv.org]

Technical Support Center: Synthesis of Substituted Nicotinonitriles

Welcome to the technical support center for the synthesis of substituted nicotinonitriles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyridine ring construction. Instead of a generic overview, we will directly address the nuanced challenges and side reactions that frequently arise during these syntheses. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to troubleshoot your experiments effectively.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems encountered in the laboratory. Each entry details the likely cause, the underlying chemistry of the side reaction, and a validated protocol to overcome the issue.

Question 1: "My Hantzsch-type synthesis for a 2-amino-nicotinonitrile derivative is giving a low yield, and I'm isolating a stable, yellow-colored intermediate. What is happening?"

Answer:

This is a classic issue in Hantzsch-type pyridine syntheses and related multi-component reactions. The yellow intermediate is almost certainly the 1,4-dihydropyridine (1,4-DHP) intermediate, which has failed to aromatize to the final pyridine product.

Causality & Mechanistic Insight: